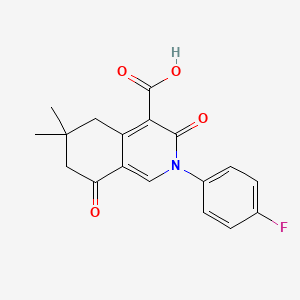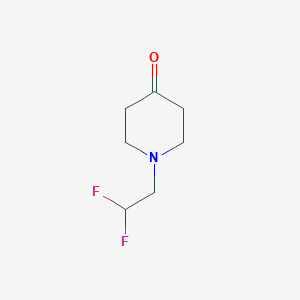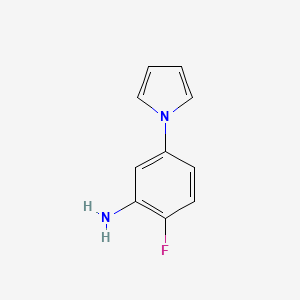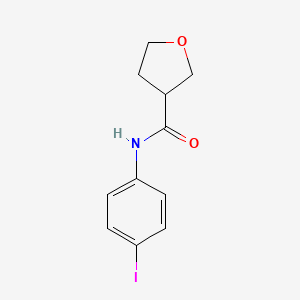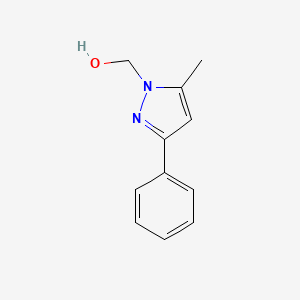
(5-Methyl-3-phenylpyrazol-1-yl)methanol
Übersicht
Beschreibung
“(5-Methyl-3-phenylpyrazol-1-yl)methanol” is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol1. It’s not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “(5-Methyl-3-phenylpyrazol-1-yl)methanol”.Molecular Structure Analysis
The molecular structure of “(5-Methyl-3-phenylpyrazol-1-yl)methanol” consists of a pyrazole ring attached to a phenyl group and a methyl group1. However, detailed structural analysis such as bond lengths and angles, or crystal structure data, was not found in the search results.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving “(5-Methyl-3-phenylpyrazol-1-yl)methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methyl-3-phenylpyrazol-1-yl)methanol” are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen
Tautomeric Transformations and Crystal Structures
1-Phenyl-3-methylpyrazol-2-in-5-thione, which shares structural similarities with (5-Methyl-3-phenylpyrazol-1-yl)methanol, demonstrates interesting tautomeric transformations. In the crystalline phase, it exists in the tautomeric NH-form, stabilized by intermolecular hydrogen bonds. In solutions, it predominantly takes the form of the SH-tautomer, with some presence of the CH-tautomer in low-polar solvents. The study of these transformations is valuable for understanding molecular behavior in different environments, contributing to fields like pharmaceuticals and materials science (Chmutova et al., 2001).
Hydrogen Bonding Patterns
The compound 5-Amino-1-benzoyl-3-methylpyrazole, also structurally related to (5-Methyl-3-phenylpyrazol-1-yl)methanol, shows complex hydrogen bonding patterns. It forms intricate sheets through a combination of N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds. Such studies are crucial for developing new materials and understanding molecular interactions, which have implications in drug design and supramolecular chemistry (Quiroga et al., 2010).
Photochemical Properties
1-Methyl-4-phenylpyrazole, another compound structurally related to (5-Methyl-3-phenylpyrazol-1-yl)methanol, exhibits unique photochemical properties. Its direct irradiation in methanol leads to phototransposition and photocleavage reactions. Such studies provide insights into the photochemical behavior of pyrazoles, which is significant in fields like photochemistry, photopharmacology, and the development of light-responsive materials (Pavlik & Kebede, 1997).
Zeolite Catalysts in Methanol Conversion
Research on the deactivation of acidic zeolite catalysts during methanol conversion sheds light on how spatial constraints affect reaction mechanisms. This is particularly relevant in chemical engineering and catalysis, where understanding catalyst behavior can lead to more efficient industrial processes (Schulz, 2010).
Biological Conversion of Methanol
Engineering Escherichia coli for converting methanol to metabolites demonstrates the potential of using methanol as a substrate for biological production of chemicals and fuels. This research has significant implications in biotechnology, specifically in the development of sustainable and efficient methods for chemical production (Whitaker et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for “(5-Methyl-3-phenylpyrazol-1-yl)methanol”. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on “(5-Methyl-3-phenylpyrazol-1-yl)methanol” are not clear from the available information. However, pyrazole derivatives have been studied as promising ligands in metal complexes due to their potential applications in catalysis, medicine, and biomimetic studies2.
Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Eigenschaften
IUPAC Name |
(5-methyl-3-phenylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBQQYNEGCAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-3-phenylpyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
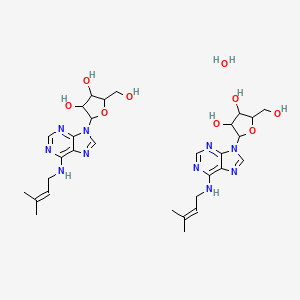
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
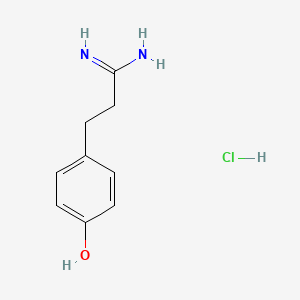
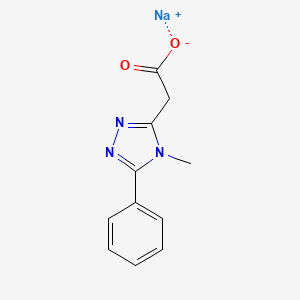
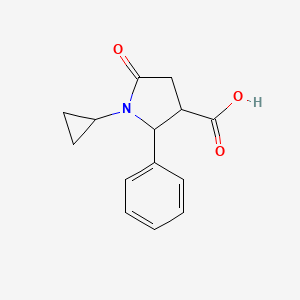
![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)
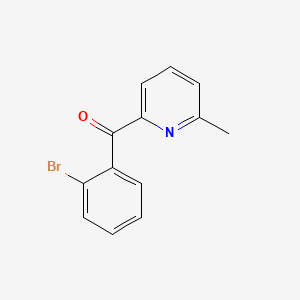
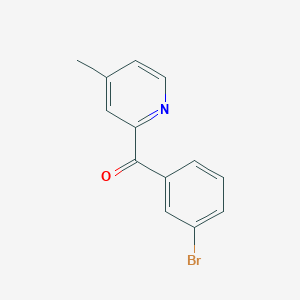
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)
